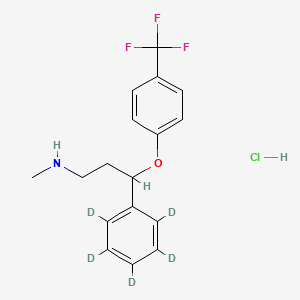

Fluoxetine-d5 hydrochloride

Beschreibung

Contextualizing Deuterated Compounds in Pharmaceutical and Analytical Sciences

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, have gained significant traction in pharmaceutical and analytical fields. bocsci.comacs.org This isotopic substitution creates a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a greater mass. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased stability can slow down metabolic processes, a phenomenon known as the kinetic isotope effect, which can be leveraged in drug development to improve a drug's pharmacokinetic profile. bocsci.comacs.org

In analytical sciences, particularly in techniques like mass spectrometry, deuterated compounds are invaluable. wisdomlib.orgclearsynth.com Their distinct mass allows them to be easily differentiated from the non-labeled analyte, making them ideal internal standards for accurate quantification. clearsynth.comscioninstruments.com

Rationale for Isotopic Labeling in Drug Research

Isotopic labeling is a fundamental technique in drug discovery and development, providing unparalleled insights into a drug's behavior within a biological system. musechem.com By introducing isotopes, which can be stable (like deuterium) or radioactive, into a drug molecule, researchers can trace its journey through the body. musechem.com This allows for detailed studies of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.compharmaceutical-technology.com

The primary reasons for employing isotopic labeling include:

Metabolism Studies: Following the metabolic fate of a drug to identify its metabolites. studysmarter.co.uk

Pharmacokinetic Analysis: Determining how a drug is absorbed, distributed throughout the body, and ultimately eliminated. assumption.edu

Quantitative Analysis: Using labeled compounds as internal standards to precisely measure the concentration of the unlabeled drug in biological samples like blood or plasma. wisdomlib.orgclearsynth.com

Mechanism of Action Studies: Elucidating the biochemical pathways and interactions of a drug at the molecular level. musechem.com

Deuterium labeling is particularly advantageous because it typically does not alter the biological activity of the molecule, and since deuterium is a stable isotope, it avoids the handling and disposal issues associated with radioactive isotopes.

Academic Applications of Fluoxetine-d5 Hydrochloride as a Stable Isotope Standard

This compound is primarily used in academic and research laboratories as a stable isotope-labeled internal standard for the quantification of fluoxetine and its active metabolite, norfluoxetine, in various biological matrices. caymanchem.comresearchgate.net Its application is crucial in bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.com

The key academic applications include:

Therapeutic Drug Monitoring (TDM): Researchers use this compound to develop and validate assays for monitoring fluoxetine levels in patients. This helps in understanding the drug's pharmacokinetics in different populations and optimizing treatment regimens.

Pharmacokinetic and Bioequivalence Studies: In the development of generic formulations of fluoxetine, regulatory bodies require studies to demonstrate that the new formulation has the same rate and extent of absorption as the original drug. This compound is the ideal internal standard for the bioanalytical portion of these studies, ensuring accurate and reliable data. drugbank.com

Metabolism Research: By using this compound, researchers can more accurately study the metabolic pathways of fluoxetine, particularly its N-demethylation to norfluoxetine. medchemexpress.com

Forensic and Toxicological Analysis: In cases of overdose or in forensic investigations, accurate quantification of fluoxetine is critical. researchgate.net this compound serves as a reliable internal standard to ensure the precision of these measurements. texilajournal.com

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry. scioninstruments.comtexilajournal.com It co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. texilajournal.com This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the target analyte, fluoxetine. clearsynth.comscioninstruments.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₃D₅F₃NO·HCl | sigmaaldrich.com |

| Molecular Weight | 350.82 g/mol | lgcstandards.comsigmaaldrich.com |

| CAS Number | 1173020-43-3 | lgcstandards.comsigmaaldrich.com |

| Isotopic Purity | ≥98% | tocris.com |

| Appearance | White Solid | pharmaffiliates.com |

| Primary Application | Internal standard for quantification of fluoxetine | caymanchem.com |

Eigenschaften

IUPAC Name |

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-CERKJNTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661982 | |

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-43-3 | |

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Strategies for Deuterated Fluoxetine Analogs

Methodologies for Deuterium Incorporation

The introduction of deuterium into the fluoxetine molecule can be achieved through various synthetic strategies, broadly categorized into hydrogen isotope exchange techniques and custom synthesis for site-specific deuteration.

Hydrogen Isotope Exchange (HIE) is a common method for introducing deuterium into organic molecules. snnu.edu.cn This technique involves the exchange of hydrogen atoms with deuterium atoms, often using a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). snnu.edu.cnansto.gov.au

One approach to HIE is through catalytic methods. For instance, metal-catalyzed reactions can facilitate the direct exchange of C-H bonds with C-D bonds. nih.gov Catalysts such as ruthenium and palladium have been utilized for this purpose. snnu.edu.cnassumption.edu These reactions can be performed on the final drug molecule, representing a late-stage functionalization approach that is often more efficient than multi-step syntheses. snnu.edu.cn The conditions for these exchanges, such as temperature, pressure, and the choice of catalyst, are crucial for achieving high levels of deuterium incorporation. ansto.gov.au For example, hydrothermal methods using D₂O at high temperatures and pressures in the presence of a catalyst are employed for generating perdeuterated precursors. ansto.gov.au

Photoredox catalysis has also emerged as a mild and effective method for deuterium incorporation. assumption.edu This technique often utilizes photocatalysts to facilitate the H/D exchange under visible light, which is compatible with sensitive functional groups present in many pharmaceutical compounds. assumption.edu

While HIE can be effective, achieving site-specific deuteration often requires a custom synthesis approach. This involves building the molecule from deuterated starting materials or introducing deuterium at a specific step in the synthetic pathway. This method offers precise control over the location of deuterium atoms within the molecule.

The synthesis of fluoxetine hydrochloride itself typically involves several key steps. A common route includes the Mannich reaction of acetophenone with methylamine hydrochloride and paraformaldehyde to form an intermediate, which is then reduced and subsequently etherified to yield fluoxetine. chemicalbook.comchemicalbook.com

For the synthesis of Fluoxetine-d5 hydrochloride, where the five deuterium atoms are located on the phenyl ring, a deuterated precursor is required. The synthesis would likely start with a deuterated form of a key intermediate, such as 1-phenyl-d5-ethanol. chemicalbook.com This deuterated intermediate would then be carried through the subsequent synthetic steps to produce the final N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, which is then converted to the hydrochloride salt. lgcstandards.com

Another synthetic route to fluoxetine involves the reduction of an ethyl benzoylacetate derivative, followed by amidation and etherification steps. google.com To produce Fluoxetine-d5, a deuterated version of ethyl benzoylacetate would be necessary.

The following table summarizes the key synthetic approaches for obtaining deuterated fluoxetine analogs:

| Methodology | Description | Deuterium Source | Key Features |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on the fluoxetine molecule or its precursors. | D₂O, D₂ gas, acetone-d₆ snnu.edu.cnansto.gov.aunih.gov | Can be performed late-stage; regioselectivity can be a challenge. snnu.edu.cn |

| Custom Synthesis | Step-wise construction of the fluoxetine molecule using deuterated building blocks. | Deuterated starting materials (e.g., 1-phenyl-d5-ethanol) chemicalbook.com | Allows for precise, site-specific deuteration. |

Hydrogen Isotope Exchange Techniques

Analytical Characterization of Deuterium Content and Positional Enrichment

Following the synthesis of deuterated fluoxetine analogs, it is crucial to analytically characterize the products to confirm the level of deuterium incorporation and its specific location within the molecule. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this characterization.

¹H NMR can be used to determine the degree of deuteration by quantifying the reduction in the signal intensity of the protons that have been replaced by deuterium. nih.gov

²H NMR directly detects the deuterium nuclei, providing information about the sites of deuteration. ansto.gov.au

¹³C NMR is also valuable, as the resonance of a carbon atom shifts slightly when an adjacent hydrogen is replaced by deuterium, an effect known as an isotopic shift. This can be used to quantify site-specific deuteration. nih.gov

The combination of these techniques provides a comprehensive picture of the deuterated product, ensuring its identity and quality for further research. A certificate of analysis for deuterated compounds typically includes data from both NMR and MS to confirm purity and the extent and location of deuteration. ansto.gov.au

The following table outlines the primary analytical methods used:

| Analytical Technique | Information Provided |

| ¹H NMR | Degree of deuteration by measuring the disappearance of proton signals. nih.gov |

| ²H NMR | Direct detection and localization of deuterium atoms. ansto.gov.au |

| ¹³C NMR | Site-specific quantification of deuteration through isotopic shifts. nih.gov |

| Mass Spectrometry (MS) | Overall deuterium incorporation and isotopic distribution. ansto.gov.aunih.gov |

Advancements in Deuterated Compound Synthesis for Pharmaceutical Research

The field of deuterated compound synthesis has seen significant advancements, driven by the increasing interest in the therapeutic potential of deuterated drugs. nih.gov Initially used primarily as internal standards for mass spectrometry or to study reaction mechanisms, deuterated compounds are now being developed as new chemical entities with improved pharmacokinetic profiles. nih.govunam.mx

Modern synthetic methods are focusing on developing more efficient, selective, and scalable processes for deuterium incorporation. snnu.edu.cn This includes the development of novel catalysts and reaction conditions that allow for late-stage deuteration of complex molecules with high precision. snnu.edu.cnnih.gov The ability to selectively deuterate specific metabolic "soft spots" in a drug molecule can lead to reduced metabolic degradation and improved bioavailability. nih.gov

The approval of the first deuterated drug by the FDA in 2017 has spurred further innovation in this area. nih.gov Research continues to explore the full potential of deuterium incorporation in drug design, moving beyond simply improving existing drugs to creating novel deuterated therapeutics from the early stages of discovery. nih.gov

Advanced Analytical Methodologies Employing Fluoxetine-d5 Hydrochloride As an Internal Standard

Principles of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope labeled (SIL) internal standards are crucial for enhancing the precision, accuracy, and reliability of quantitative bioanalytical methods. musechem.comnumberanalytics.com These standards are synthesized by replacing one or more atoms of the analyte molecule with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). youtube.comacanthusresearch.com In principle, a SIL internal standard is chemically identical to the analyte and should behave in the same manner during sample preparation, chromatography, and detection. youtube.comlgcstandards.com However, its different mass allows it to be distinguished from the analyte by a mass spectrometer. youtube.comlgcstandards.com This unique characteristic enables the SIL internal standard to compensate for various sources of error, including inconsistencies in extraction, injection volume, and instrument response. numberanalytics.com

Mitigation of Matrix Effects and Ion Suppression

One of the most significant challenges in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." This phenomenon occurs when co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. oup.com This can result in inaccurate and unreliable quantification. oup.com

Stable isotope labeled internal standards are considered the gold standard for mitigating matrix effects. oup.comnih.gov Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it is assumed that it will experience the same degree of ion suppression or enhancement. youtube.comlgcstandards.com By measuring the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate results. numberanalytics.com However, it is crucial that the SIL internal standard co-elutes precisely with the analyte for this compensation to be effective. lgcstandards.com Differences in retention time, sometimes observed with deuterium-labeled standards due to the "deuterium isotope effect," can diminish their ability to compensate for matrix effects. oup.com

Enhancement of Analytical Accuracy and Reproducibility

The use of SIL internal standards significantly improves the accuracy and reproducibility of analytical measurements. musechem.com By co-eluting with the analyte, the internal standard can correct for losses that may occur during sample preparation and analysis. musechem.com This ensures that the final calculated concentration accurately reflects the true amount of the analyte in the original sample. musechem.com

The implementation of a SIL internal standard, like Fluoxetine-d5 hydrochloride, helps to minimize the impact of variations in sample handling, extraction efficiency, and instrument performance. numberanalytics.com This leads to lower coefficients of variation (CV%) in quality control samples and greater confidence in the reported data. Studies have shown that methods employing SIL internal standards demonstrate improved precision compared to those using structural analogs. scispace.comcrimsonpublishers.com

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become an indispensable tool in bioanalysis due to its high sensitivity and selectivity. scispace.com When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), it allows for the precise quantification of drugs and their metabolites in complex biological matrices. researchgate.netnih.gov this compound is frequently used as an internal standard in these applications to ensure the accuracy of the results. caymanchem.comimmograf.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like fluoxetine, a derivatization step is often required to increase their volatility. oup.com One study developed a GC-MS method for the simultaneous identification and quantification of fluoxetine and its metabolite, norfluoxetine, in various biological samples. oup.com In this method, samples were derivatized with pentafluoropropionic anhydride (PFPA) before analysis. oup.com

Fluoxetine-d5 was used as the internal standard, and the analysis was performed in the selected ion monitoring (SIM) mode. oup.com The use of a deuterated internal standard provided a reliable quantitative analysis, with the method demonstrating good linearity and sensitivity. oup.com The total variation was noted to be less for fluoxetine than for norfluoxetine, which was attributed to the use of fluoxetine-d5 as the internal standard, highlighting the advantage of a closely matched internal standard. oup.com

Table 1: GC-MS Parameters for Fluoxetine and Norfluoxetine Analysis

| Analyte | Monitored Ions (m/z) | Retention Time (min) |

|---|---|---|

| Fluoxetine-PFPA | 117, 190, 294 | 13.36 |

| Norfluoxetine-PFPA | 117, 176, 280 | 12.89 |

| Fluoxetine-d5-PFPA (Internal Standard) | 122, 190, 299 | 13.34 |

Data sourced from a study on the GC-MS analysis of fluoxetine and norfluoxetine. oup.com

Method Validation Frameworks in Bioanalytical Research

The validation of bioanalytical methods is strictly governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure the reliability and quality of the data. researchgate.netnalam.cafda.gov These guidelines outline the essential parameters that must be evaluated, including selectivity, specificity, linearity, accuracy, precision, stability, and carryover. nalam.caresearchgate.net

For methods employing internal standards like this compound, specific validation criteria must be met. For instance, the interference from the internal standard should not exceed 5% of the response at the lower limit of quantification (LLOQ). bioanalysis-zone.com The accuracy and precision of the method are assessed using quality control (QC) samples at various concentration levels. nih.gov Typically, the within-run and between-run accuracy should be within ±15% of the nominal values, and the precision should not exceed 15% coefficient of variation (CV%). nih.gov For the LLOQ, these acceptance criteria are often extended to ±20%. nalam.ca

The stability of the analyte and the internal standard in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, bench-top stability) is also a critical validation parameter. nih.govmdpi.com

Quality by Design (QbD) is a systematic approach to method development that aims to build quality into the analytical procedure from the outset. semanticscholar.orgijariie.comipinnovative.com This modern approach is increasingly being applied to the development of bioanalytical methods, including those for fluoxetine quantification using this compound. nih.govdoi.org

The QbD framework involves identifying an Analytical Target Profile (ATP), which defines the goals of the method. ipinnovative.com This is followed by identifying Critical Quality Attributes (CQAs) of the method, which are the properties that need to be controlled to ensure the desired quality. ipinnovative.com A key component of QbD is the use of Design of Experiments (DoE) to systematically study the effects of various method parameters (e.g., mobile phase composition, pH, flow rate) on the CQAs. nih.govresearchgate.net

For example, a study on the quantification of fluoxetine in human plasma employed a Box-Behnken design to optimize the LC-MS/MS method. nih.gov The independent variables were mobile phase flow rate, pH, and mobile phase composition, while the dependent variables (responses) were retention time and peak area. nih.gov This systematic approach helps in understanding the method's robustness and establishing a design space within which the method is known to perform reliably. nih.govipinnovative.com

Adherence to Regulatory and Scientific Guidelines for Method Validation

Complementary Analytical Techniques for Deuterated Fluoxetine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of deuterated compounds like this compound. rsc.org It provides detailed information about the molecular structure and can be used to confirm the positions of the deuterium labels. rsc.orgrsc.org Both ¹H NMR and ²H NMR (Deuterium NMR) can be employed for this purpose. nih.govsigmaaldrich.com

While ¹H NMR can be used, for highly deuterated compounds, the residual proton signals can be very weak, making analysis challenging. sigmaaldrich.com In such cases, ²H NMR is a more suitable technique. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, which aids in spectral interpretation. sigmaaldrich.com

A key application of NMR in this context is the determination of isotopic enrichment, which refers to the percentage of the compound that is deuterated. rsc.orgrsc.org A combination of LC-ESI-HR-MS and NMR has been proposed as a robust strategy for evaluating both the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgrsc.org A certificate of analysis for a commercial batch of this compound reported an isotopic enrichment of 99.53%. medchemexpress.com

Research Applications in Pharmacokinetics and Drug Metabolism Studies

In Vitro Metabolic Stability and Pathway Elucidation Using Deuterated Tracers

The use of deuterated compounds like Fluoxetine-d5 is fundamental for in vitro studies designed to assess metabolic stability and delineate metabolic pathways. Fluoxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The main metabolic transformation is N-demethylation to form its only identified active metabolite, norfluoxetine. mdpi.com Several CYP isoenzymes, including CYP2D6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are involved in this biotransformation. drugbank.com

Fluoxetine-d5 hydrochloride is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of fluoxetine and norfluoxetine quantification in in vitro systems, such as liver microsome incubations. mdpi.com Beyond its role as an internal standard, deuterated tracers are used to investigate specific metabolic questions. For instance, a study utilized S-fluoxetine-d5 to explore the stereoselective metabolism of fluoxetine by different genetic variants of the CYP2C9 enzyme. This approach allows researchers to precisely track the metabolic fate of specific enantiomers, providing insights into enzyme-substrate interactions and the potential for drug-drug interactions.

In vitro models extend beyond microsomes. Studies using isolated rat brain mitochondria have investigated fluoxetine's effects on cellular energy production, and research in the nematode Caenorhabditis elegans has explored its toxicokinetics and metabolism, demonstrating the conversion of fluoxetine to norfluoxetine within the organism. acs.org In these complex biological systems, Fluoxetine-d5 is essential for creating robust analytical methods to track the parent compound and its metabolites over time. acs.org

The stability of Fluoxetine-d5 itself has been confirmed under various storage conditions, ensuring its reliability in these experimental setups.

Preclinical Pharmacokinetic Investigations in Animal Models

Preclinical pharmacokinetic (PK) studies in animal models are a cornerstone of drug development, providing essential data on a drug's absorption, distribution, metabolism, and excretion (ADME). This compound is a key component in the bioanalytical methods that support these studies. Animal models such as rats, mice, and nonhuman primates are commonly used to understand how fluoxetine behaves in a living system before human trials. mdpi.comnih.govnih.gov

The primary application of Fluoxetine-d5 in this context is as an internal standard for the quantification of fluoxetine and norfluoxetine in biological matrices like plasma, serum, and tissue homogenates. acs.orgresearchgate.net For example, in a study investigating the uptake and metabolism of fluoxetine in fathead minnows, both fluoxetine-d5 and norfluoxetine-d5 were used as internal standards to ensure accurate measurement of the analytes. researchgate.net Similarly, toxicokinetic studies in C. elegans used fluoxetine-d5 to quantify internal concentrations and track the metabolic conversion to norfluoxetine. acs.org

These deuterated standards are critical because they have nearly identical physicochemical properties to their non-deuterated counterparts, meaning they behave similarly during sample extraction and chromatographic separation. However, their difference in mass allows them to be distinguished by a mass spectrometer. This co-elution and differential detection correct for any variability or loss during the analytical process, leading to highly reliable pharmacokinetic data.

Assessment of Kinetic Isotope Effects in Biotransformation Processes

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction if the cleavage of the carbon-hydrogen (C-H) bond is the rate-limiting step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break. researchgate.net In drug metabolism, this can lead to a slower rate of biotransformation by enzymes like the cytochrome P450 system. researchgate.netplos.org

Researchers investigate the KIE to understand metabolic mechanisms and to design "soft drugs" or "hard drugs" by either facilitating or retarding metabolism at specific molecular sites. For Fluoxetine-d5, the deuterium atoms are placed on the phenyl ring, which is not the primary site of its main N-demethylation metabolic pathway.

A key study directly assessed the kinetic isotope effect for fluoxetine's metabolism. The research investigated the metabolism of S-fluoxetine-d5 by two different variants of the CYP2C9 enzyme (CYP2C91 and CYP2C92). The results showed that no significant kinetic isotope effect was observed. This finding suggests that the cleavage of the C-H bonds on the phenyl ring is not the rate-determining step in the N-demethylation reaction catalyzed by these specific CYP2C9 variants. While this provides a specific answer for CYP2C9, the KIE for metabolism by other key enzymes like CYP2D6 has not been as extensively reported in the literature for the d5 variant.

Stable Isotope-Labeled Metabolomics for Metabolic Pathway Analysis

Stable isotope-labeled metabolomics is a powerful technique used to trace the fate of a compound through complex metabolic networks. nih.govnih.gov In a typical Stable Isotope Resolved Metabolomics (SIRM) study, a substrate labeled with a stable isotope (e.g., ¹³C-glucose) is introduced into a biological system (cells, tissues, or whole organisms). nih.govspringernature.com Mass spectrometry is then used to track the isotope label as it is incorporated into various downstream metabolites, allowing researchers to map active metabolic pathways and measure metabolic fluxes. nih.govacs.org

This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite levels. nih.gov It can reveal how genetic mutations or drug treatments, for instance, reroute metabolic pathways. nih.gov

While the principles of stable isotope-labeled metabolomics are well-established, the application of this compound in this specific manner is not prominently featured in published research. The primary and overwhelmingly documented use of Fluoxetine-d5 is as an internal standard for targeted quantitative analysis of fluoxetine and its major metabolite, norfluoxetine. acs.orgresearchgate.netresearchgate.net This application is crucial for accuracy in pharmacokinetic and metabolic stability studies but differs from its use as a tracer in global metabolomics to elucidate broad metabolic pathway shifts. Therefore, while Fluoxetine-d5 is a stable isotope-labeled compound, its current research utility is focused on enhancing the precision of targeted analyses rather than for broad, untargeted metabolic pathway mapping.

Broader Scientific Significance of Fluoxetine-d5 Hydrochloride in Pharmaceutical Science

Advancements in Drug Discovery and Development Methodologies

The use of stable isotope-labeled compounds like Fluoxetine-d5 hydrochloride has been instrumental in advancing drug discovery and development methodologies. acs.org Its primary role is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a cornerstone technique for the quantitative analysis of drugs in complex biological matrices. caymanchem.combertin-bioreagent.comnih.gov The inclusion of a deuterated standard improves the accuracy, precision, and reliability of these analytical methods. aquigenbio.comcaymanchem.com

The development of sensitive and specific analytical methods is crucial for pharmaceutical development. For instance, researchers have developed LC-MS/MS methods for the simultaneous quantification of fluoxetine and other drugs in human plasma, using Fluoxetine-d5 as the internal standard. nih.govresearchgate.net These methods offer high throughput and sensitivity, with short chromatographic run times, which is highly advantageous during the drug development process. nih.govnih.gov One such method achieved a linear range of 0.50-50.00 ng/mL for fluoxetine in human plasma, demonstrating the high sensitivity enabled by this approach. nih.gov Another method, designed to quantify enantiomers of fluoxetine and its metabolite, reported a lower limit of quantification of 12.5 pg for fluoxetine. nih.gov

These advanced analytical techniques are essential for various applications, including:

Analytical Method Development and Validation (AMV): Ensuring that the methods used to measure drug concentrations are accurate and reproducible. aquigenbio.comsynzeal.com

Quality Control (QC): Used during the commercial production of fluoxetine to ensure product quality and consistency. synzeal.comclearsynth.com

Abbreviated New Drug Applications (ANDA): Supporting the approval of generic drug formulations by demonstrating bioequivalence. aquigenbio.comclearsynth.com

The use of stable isotopes also extends to metabolic profiling studies. By using techniques like stable isotope metabolomics, researchers can trace the metabolic fate of compounds and understand how drugs like fluoxetine affect metabolic pathways, such as glucose oxidation and the tricarboxylic acid (TCA) cycle. news-medical.netnih.gov

Table 1: Analytical Methods Utilizing this compound

| Analytical Technique | Application | Matrix | Internal Standard | Key Findings/Advantages | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Simultaneous quantitation of Olanzapine and Fluoxetine | Human plasma | Fluoxetine-d5 HCl | Linear range of 0.50-50.00 ng/mL for Fluoxetine; high recovery and reproducibility. | nih.gov |

| LC-MS/MS | Simultaneous quantification of fluoxetine and mirtazapine | Human plasma | Fluoxetine-d5 | Validated over a concentration range of 0.050–50.037 ng/mL for fluoxetine; high reproducibility. | researchgate.net |

| LC-MS/MS (IDMSS) | Simultaneous quantification of fluoxetine and norfluoxetine enantiomers | CYP2C9 incubation mixture | S-FLX-d5 | High throughput and sensitivity with a retention time of 1.9 min; LLOQ of 12.5 pg for FLX. | nih.gov |

| GC- or LC-MS | General quantification of fluoxetine | Various (e.g., biological samples) | Fluoxetine-d5 (hydrochloride) | Serves as a reliable internal standard for accurate quantification. | caymanchem.comcaymanchem.combertin-bioreagent.com |

Role in Investigating Drug-Drug Interactions and Metabolite Formation

Fluoxetine is metabolized by several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5. drugbank.com It is also a potent inhibitor of CYP2D6. crediblemeds.org This metabolic profile creates a high potential for drug-drug interactions (DDIs), where fluoxetine can affect the plasma levels of other drugs, and vice-versa. nih.govcrediblemeds.org

This compound plays a vital role in the in vitro and in vivo studies designed to investigate these interactions. By providing an accurate means to quantify fluoxetine and its primary active metabolite, norfluoxetine, researchers can determine the impact of co-administered drugs on fluoxetine's metabolism. nih.govnih.gov Norfluoxetine itself is an active metabolite formed by the N-demethylation of fluoxetine by CYP isoforms. caymanchem.com Deuterated norfluoxetine (Norfluoxetine-d5) is also used as an internal standard for its own quantification. caymanchem.com

For example, an LC-MS/MS method was developed using S-Fluoxetine-d5 to simultaneously quantify the enantiomers of both fluoxetine and norfluoxetine in a CYP2C9 incubation mixture. nih.gov This study investigated the stereoselective inhibitory effects between the R- and S-enantiomers of fluoxetine, finding that the R-form was a stronger inhibitor of S-form metabolism than the reverse in both CYP2C91 and CYP2C92 variants. nih.gov Such detailed mechanistic studies are crucial for predicting and managing DDIs in a clinical setting. Fluoxetine can increase the concentrations of tricyclic antidepressants and certain antipsychotics, and its co-administration with drugs that also increase serotonin can lead to serotonin syndrome. crediblemeds.orgnih.govgoodrx.com

Applications in Drug Provenance and Counterfeit Detection through Isotopic Fingerprinting

A novel and significant application of isotopic analysis is in determining the origin (provenance) of a drug and identifying counterfeit products. researchgate.net Counterfeit and substandard medicines pose a significant global health threat, as they may contain no active ingredient, the wrong ingredient, or an incorrect amount of the active substance. worldbank.org

The technique of site-specific natural isotope fractionation-nuclear magnetic resonance (SNIF-NMR) or isotope ratio mass spectrometry (IRMS) can be used to create an "isotopic fingerprint" of a drug molecule. The natural abundance of isotopes like deuterium (²H) at specific positions within a molecule can vary depending on the synthetic pathway and the geographic origin of the starting materials used in its manufacture. researchgate.net

A study on fluoxetine samples from different origins demonstrated that the deuterium content at various sites on the molecule, as measured by natural abundance ²H NMR spectroscopy, depended on its synthetic history. researchgate.net This isotopic profile can serve as a label of origin, allowing for the differentiation between drugs produced by different manufacturers, even if they are chemically identical. This has powerful implications for:

Detecting Counterfeit Drugs: A product's isotopic fingerprint can be compared to that of the authentic product. A mismatch would indicate a high probability of it being counterfeit. researchgate.net

Combating Patent Infringement: The method can provide hints about the specific synthetic process used, which can be valuable in intellectual property disputes. researchgate.net

Strengthening Supply Chain Security: Isotopic analysis can help track and verify pharmaceuticals through the supply chain, adding a layer of security against diversion and falsification. worldbank.org

This application of isotopic analysis, including the principles demonstrated with compounds like fluoxetine, represents a sophisticated approach to ensuring drug quality and safety on a global scale. researchgate.net

Future Perspectives and Emerging Research Avenues

Innovations in Stable Isotope Labeling Technologies for Drug Research

The synthesis of deuterated compounds has evolved significantly, driven by the need for more efficient, selective, and scalable methods for applications in drug discovery and development. researchgate.netnih.gov Historically, the introduction of deuterium into organic molecules was often a complex process. However, recent years have seen breakthroughs in deuterium labeling methodologies. researchgate.net These innovations are critical for producing compounds like Fluoxetine-d5 hydrochloride, which serve as indispensable tools in pharmaceutical research. musechem.comcdnisotopes.com

Key advancements in labeling technologies include:

Hydrogen Isotope Exchange (HIE): This method, particularly using noble-metal or earth-abundant metal catalysts, allows for the direct replacement of hydrogen with deuterium atoms in organic molecules. researchgate.netnih.gov Recent progress has focused on developing highly selective catalysts, such as those based on ruthenium, that can target specific C-H bonds, even in complex pharmaceutical compounds. researchgate.netassumption.edu

Reductive and Dehalogenative Deuteration: These techniques provide alternative pathways for incorporating deuterium. researchgate.netnih.gov They are part of a growing toolkit that allows chemists to synthesize selectively deuterated molecules with high precision. researchgate.net

Photocatalytic Deuteration: A significant area of development involves the use of photocatalysts, which can facilitate deuterium labeling under mild reaction conditions. assumption.edu This is particularly advantageous for complex drug molecules with sensitive functional groups that might not withstand harsher reaction environments. assumption.edu These methods often proceed through radical pathways and can utilize nanoparticles or nanosheets of catalysts like ruthenium. assumption.edu

The primary goal of these innovations is to streamline the synthesis of deuterated compounds, making them more accessible for research. The ability to selectively place deuterium atoms on a drug molecule allows scientists to not only create stable internal standards for analytical chemistry but also to investigate and intentionally modify a drug's metabolic profile through the deuterium kinetic isotope effect (KIE). musechem.comassumption.edubocsci.com By replacing hydrogen with deuterium at a site of metabolic attack, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic properties. bocsci.cominformaticsjournals.co.in

Table 1: Modern Deuteration Methodologies in Drug Research

| Labeling Technology | Description | Key Advantages | Recent Developments |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often catalyzed by metals. researchgate.netnih.gov | Can be applied directly to complex molecules. | Development of selective catalysts (e.g., ruthenium) for targeted C-H activation. researchgate.netassumption.edu |

| Reductive Deuteration | Incorporation of deuterium via the reduction of functional groups (e.g., unsaturated bonds). researchgate.net | Provides a complementary strategy to HIE. | Use of nanoelectrodes for selective reductions. researchgate.net |

| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. researchgate.net | Offers a precise method for deuterium placement. | Advances in selective dehalogenative deuteration techniques. researchgate.net |

| Photocatalytic Reactions | Use of light-absorbing catalysts to drive deuteration reactions. assumption.edu | Proceeds under mild conditions, preserving sensitive functional groups. assumption.edu | Application of nanoparticles and nanosheets; deuteration of amines, aldehydes, and aryl groups. assumption.edu |

Integration of Deuterated Standards in Advanced Bioanalytical Platforms

This compound is a prime example of a deuterated internal standard integrated into advanced bioanalytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.govnih.gov The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis due to their ability to provide the highest levels of accuracy and precision. clearsynth.comresearchgate.nettexilajournal.com

In LC-MS/MS methods, a known quantity of the deuterated standard (e.g., Fluoxetine-d5) is added to a biological sample (like plasma or blood) before any processing steps. nih.govbioanalysis-zone.com Because the deuterated standard is nearly identical chemically and physically to the non-deuterated analyte (fluoxetine), it experiences the same variations during sample extraction, handling, and injection. bioanalysis-zone.comwikipedia.org This co-eluting property allows it to compensate for several potential sources of error: clearsynth.comtexilajournal.com

Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate measurements. clearsynth.comtexilajournal.com Since the deuterated standard is affected by the matrix in the same way as the analyte, taking the ratio of their signals corrects for these interferences. clearsynth.comtexilajournal.com

Extraction Recovery: Not all of the analyte may be recovered during the sample preparation steps. The deuterated standard accounts for this variability. nih.gov

Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume or detector sensitivity, are normalized. bioanalysis-zone.comwikipedia.org

Numerous studies have developed and validated robust LC-MS/MS methods for the quantification of fluoxetine in human plasma using this compound as the internal standard. nih.govnih.govresearchgate.net These methods are essential for pharmacokinetic and bioequivalence studies, which underpin drug development and clinical use. nih.govnih.gov The protonated molecular ions for fluoxetine and Fluoxetine-d5 are detected at m/z 310.0 and 315.0, respectively, allowing the mass spectrometer to distinguish between the analyte and the standard. nih.govresearchgate.net

Table 2: Example of LC-MS/MS Parameters for Fluoxetine Analysis Using Fluoxetine-d5 HCl

| Parameter | Description | Finding/Value |

|---|---|---|

| Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The standard for sensitive and selective quantification. nih.govnih.gov |

| Internal Standard (IS) | This compound | Used to improve accuracy and precision by correcting for matrix effects and other errors. caymanchem.comnih.govresearchgate.net |

| Sample Matrix | Human Plasma | Common biological fluid for pharmacokinetic studies. nih.govnih.gov |

| Extraction Method | Solid-Phase Extraction (SPE) or Protein Precipitation | Common techniques to clean up the sample before analysis. nih.govnih.gov |

| Ionization Mode | Positive Ion Mode (Turbo Ion Spray) | Used to generate protonated molecular ions for detection. nih.gov |

| Mass Transitions (MRM) | Fluoxetine: m/z 310.0 → 44.0 or 148; Fluoxetine-d5: m/z 315.0/315.1 → 44.0 or 153 | Specific precursor-to-product ion transitions monitored for quantification. nih.govnih.govresearchgate.net |

| Linearity Range | e.g., 0.25–50 ng/mL | The concentration range over which the method is accurate and precise. nih.govresearchgate.net |

Computational Modeling and Isotopic Data Integration

The synergy between experimental data from deuterated compounds and computational modeling represents a powerful approach in modern drug discovery and development. frontiersin.orgresearchgate.net Computational methods are increasingly used to predict how deuteration will affect a drug's properties, helping to guide synthetic efforts and interpret experimental outcomes. plos.orgmdpi.com

One of the primary applications of computational modeling in this context is the prediction of the Kinetic Isotope Effect (KIE). escholarship.orgacs.org The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. bocsci.comescholarship.org By modeling the transition states of metabolic reactions, researchers can predict which positions on a drug molecule are most susceptible to metabolism by enzymes like cytochrome P450. plos.orgbioscientia.de This allows for a rational design approach to deuteration, where deuterium is placed at sites that are predicted to have the most significant impact on slowing metabolic clearance. informaticsjournals.co.inplos.org

Furthermore, Physiologically Based Pharmacokinetic (PBPK) models are being used to integrate data from studies involving deuterated compounds. frontiersin.org PBPK models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.org By incorporating data from studies using deuterated tracers, these models can be refined to provide a more accurate and mechanistic understanding of a drug's pharmacokinetic profile. frontiersin.org This integration enhances the ability to extrapolate findings from animal studies to humans and to predict the effects of deuteration on systemic drug exposure and half-life. frontiersin.orgplos.org

The combination of these approaches can:

Guide Drug Design: Predict the impact of deuteration on a drug's metabolic stability and pharmacokinetic profile before undertaking complex synthesis. informaticsjournals.co.inplos.org

Interpret Experimental Data: Provide a theoretical framework for understanding observed KIEs and changes in drug metabolism. acs.orgosti.gov

Reduce Animal Testing: Refined PBPK models can reduce the reliance on extensive animal studies by providing better predictions of human pharmacokinetics. frontiersin.org

Table 3: Computational and Modeling Approaches in Deuterated Drug Research

| Approach | Description | Application with Isotopic Data |

|---|---|---|

| Quantum Mechanics (QM) | Calculations to model chemical reactions and transition states at the electronic level. researchgate.netresearchgate.net | Predicts the magnitude of the Kinetic Isotope Effect (KIE) by modeling the energy of C-H vs. C-D bond cleavage. escholarship.orgacs.org |

| Molecular Docking | Simulates the binding of a drug molecule to the active site of a metabolic enzyme (e.g., CYP450). plos.org | Identifies likely sites of metabolism, guiding where deuteration would be most effective for blocking metabolism. plos.org |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integrates physiological and chemical data into a whole-body model to predict drug ADME. frontiersin.org | Uses experimental data from deuterated tracers to build and validate models that offer a mechanistic understanding of pharmacokinetics. frontiersin.org |

Environmental Monitoring and Forensic Science Applications of Deuterated Fluoxetine

The application of deuterated standards like this compound extends beyond pharmaceutical development into the crucial fields of environmental monitoring and forensic science. cdnisotopes.comudspub.comlgcstandards.com In both areas, the goal is to accurately detect and quantify specific chemicals in complex sample matrices, a task for which stable isotope-labeled internal standards are ideally suited. clearsynth.comlgcstandards.compublish.csiro.au

Environmental Monitoring: Pharmaceuticals, including fluoxetine, are increasingly recognized as environmental pollutants, entering aquatic systems through wastewater. dcu.iemdpi.com Monitoring the levels of these compounds in water sources is essential for assessing potential ecological risks. mdpi.com Deuterated standards are vital for this work because environmental samples (e.g., river water, wastewater effluent) are highly complex and prone to matrix effects that can interfere with quantification. udspub.comdcu.ie By using a deuterated standard like Atrazine-D5 or specific labeled drug standards, researchers can achieve the accurate and reliable measurements needed for large-scale monitoring campaigns of pollutants. mdpi.com Stable isotope analysis can also be used to trace the source and fate of pollutants in the environment. nih.gov

Forensic Science: In forensic toxicology, the accurate quantification of drugs and their metabolites in postmortem or clinical samples is critical for legal and medical determinations. oup.commdpi.com Deuterated analogues of common drugs, including antidepressants like fluoxetine, are widely used as internal standards in forensic laboratories. oup.combts.govuj.edu.pl Their use helps eliminate ambiguity and ensures the robustness of analytical results, which is paramount in a forensic context. oup.com For example, studies on the distribution of fluoxetine in postmortem tissues have utilized deuterated internal standards to ensure that the measurements were not skewed by matrix effects from different tissue types. bts.gov The introduction of therapeutically used deuterated drugs also presents a new challenge for forensic labs, requiring them to adapt methods to distinguish between a deuterated therapeutic drug and a deuterated internal standard. bioscientia.deoup.com

Table 4: Applications of Deuterated Fluoxetine and Analogs in Environmental and Forensic Fields

| Field | Application | Role of Deuterated Standard (e.g., Fluoxetine-d5) |

|---|---|---|

| Environmental Monitoring | Quantification of pharmaceutical pollutants in water systems (e.g., rivers, wastewater). mdpi.com | Acts as an internal standard in LC-MS/MS analysis to correct for complex matrix effects, ensuring accurate measurement of low-level contaminants. udspub.comdcu.iemdpi.com |

| Environmental Monitoring | Tracing the origin and degradation pathways of pollutants. nih.gov | Used as a stable isotope tracer to follow the fate of the compound in environmental systems. lgcstandards.comnih.gov |

| Forensic Toxicology | Quantitative analysis of fluoxetine in postmortem blood and tissues. mdpi.combts.gov | Provides legally and scientifically robust quantification by compensating for matrix effects and extraction variability in diverse biological samples. oup.combts.gov |

| Forensic Toxicology | Drug screening in cases of suspected overdose or drug use. mdpi.comethernet.edu.et | Ensures accurate identification and quantification, which is critical for medicolegal investigations. oup.com |

Q & A

Q. How is Fluoxetine-d5 hydrochloride synthesized and characterized for use as an internal standard in quantitative LC-MS/MS assays?

this compound is synthesized by replacing five hydrogen atoms with deuterium at specific positions (typically on the trifluoromethylphenyl group) to minimize isotopic interference. Characterization involves LC-MS/MS to confirm molecular weight (309.3 g/mol for the deuterated form vs. 304.3 g/mol for non-deuterated fluoxetine) and NMR to verify structural integrity. Purity is validated via HPLC (>98%) with UV detection at 227 nm, ensuring minimal unlabeled impurities that could skew quantification .

Q. What methodological considerations are critical when incorporating this compound into pharmacokinetic studies to ensure accurate quantification of fluoxetine?

Key considerations include:

- Matrix Matching : Spiking Fluoxetine-d5 into biological matrices (e.g., plasma) at concentrations proportional to expected fluoxetine levels to account for extraction efficiency variations .

- Ion Suppression Testing : Evaluating matrix effects using post-column infusion to confirm no interference from co-eluting substances .

- Calibration Curve Linearity : Ensuring a dynamic range of 0.1–100 ng/mL with R² > 0.99, validated across multiple batches .

Q. How do researchers validate the stability of this compound under various storage and experimental conditions?

Stability is assessed through:

- Short-Term Stability : Exposure to room temperature (25°C) for 24 hours, showing <5% degradation.

- Freeze-Thaw Cycles : Three cycles at -80°C to 25°C with <10% variability in peak area ratios (analyte/internal standard).

- Long-Term Stability : Storage at -80°C for 6 months with ≤15% deviation from baseline concentrations, validated using QC samples (LQC and HQC) .

Advanced Research Questions

Q. What are the isotopic effects of deuterium substitution in this compound on its metabolic stability compared to non-deuterated fluoxetine?

Deuterium substitution slows metabolic oxidation due to the kinetic isotope effect (KIE), reducing CYP2D6-mediated demethylation rates by ~20% in vitro. This is critical for ensuring isotopic distinction in tracer studies. Researchers must validate metabolic stability via hepatocyte incubations, comparing AUC ratios of Fluoxetine-d5 and fluoxetine over 24 hours .

Q. How can cross-contamination between this compound and endogenous fluoxetine be mitigated in complex biological matrices?

Strategies include:

- Chromatographic Resolution : Optimizing LC gradients to achieve baseline separation (retention time difference ≥0.5 min) using C18 columns and 0.1% formic acid in mobile phases .

- High-Resolution MS : Employing Q-TOF instruments with mass accuracy <5 ppm to distinguish m/z 310.2 (Fluoxetine-d5) from 305.2 (fluoxetine) .

Q. What strategies are employed to align this compound-based analytical methods with pharmacopeial standards for regulatory submissions?

Methods must comply with ICH M10 guidelines by:

Q. How is this compound applied in environmental toxicology studies, such as tracking fluoxetine residues in ecological samples?

It serves as a surrogate standard in SPE-LC-MS/MS workflows for quantifying fluoxetine in water and soil. Recovery rates (70–120%) are validated using EPA Method 1694, with detection limits of 1 ng/L in water and 5 ng/g in soil. Deuterated analogs correct for matrix-induced ion suppression in complex environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.